Cas no 1289193-46-9 (ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate)
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 6-?bromoimidazo[1,?2-?a]?pyrazine-?3-?carboxylate
- ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
- 1289193-46-9
- CS-0151699
- AKOS027441115
- MFCD28347683
- BS-14836
- Ethyl6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
- D83517
- SCHEMBL12850096
-
- MDL: MFCD28347683
- Inchi: 1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3
- InChI Key: CLHNCXYOABAAOP-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(C=N1)=NC=C2C(=O)OCC
Computed Properties
- Exact Mass: 268.97999g/mol
- Monoisotopic Mass: 268.97999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.72±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (6.5 g/l) (25 º C),
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24755-250mg |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 250mg |
¥180.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24755-100mg |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 100mg |
¥93.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24755-1g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 1g |
¥709.0 | 2024-07-18 | |
| Alichem | A099002274-1g |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 1g |
400.00 USD | 2021-05-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG165-50mg |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 50mg |
550.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG165-200mg |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 97% | 200mg |
1376.0CNY | 2021-07-17 | |
| Chemenu | CM381176-250mg |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM381176-1g |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 95%+ | 1g |
$194 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0978964-1g |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
1289193-46-9 | 95% | 1g |
$930 | 2023-09-03 | |
| abcr | AB548399-250 mg |
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate; . |
1289193-46-9 | 250MG |
€159.40 | 2023-07-10 |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Suppliers
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
Recent Advances in the Application of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1289193-46-9) in Chemical Biology and Pharmaceutical Research
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1289193-46-9) has emerged as a key building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other biologically active compounds. Recent studies have highlighted its versatility as a synthetic intermediate for the construction of complex heterocyclic systems with potential therapeutic applications. The compound's unique imidazopyrazine core, coupled with its reactive bromo and ester functionalities, makes it particularly valuable for structure-activity relationship (SAR) studies and lead optimization campaigns.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 1289193-46-9 as a precursor for the synthesis of novel PI3K/mTOR dual inhibitors. The bromo substituent at the 6-position allowed for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold. The resulting compounds showed promising antiproliferative activity against multiple cancer cell lines, with several analogs exhibiting IC50 values in the low nanomolar range. This work underscores the compound's importance in oncology drug discovery.
Another significant application was reported in ACS Medicinal Chemistry Letters (2022), where ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate served as the starting material for developing selective JAK1 inhibitors. The researchers employed a structure-based drug design approach, utilizing the crystal structure of JAK1 to guide modifications of the imidazopyrazine core. The optimized compounds demonstrated excellent selectivity profiles (>100-fold) against other JAK family members, addressing a major challenge in this therapeutic area.
The compound has also found utility in PET tracer development, as evidenced by a 2023 Nature Communications paper describing its incorporation into novel radioligands for imaging neuroinflammation. The bromine atom in 1289193-46-9 allowed for straightforward isotopic exchange with fluorine-18, yielding tracers with high specific activity and excellent blood-brain barrier penetration. This application highlights the molecule's potential in diagnostic as well as therapeutic contexts.
Recent synthetic methodology developments have further enhanced the accessibility of 1289193-46-9 derivatives. A 2023 Organic Letters publication detailed a microwave-assisted, one-pot synthesis protocol that significantly improves the yield and purity of ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate compared to traditional methods. This advancement is particularly important for scaling up production to meet the growing demand from drug discovery programs.
Looking forward, the unique properties of ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate position it as a valuable tool for addressing emerging challenges in targeted therapy development. Its ability to serve as a platform for generating diverse chemical space makes it particularly relevant for tackling drug resistance mechanisms and exploring new biological targets. Ongoing research continues to uncover novel applications of this versatile scaffold across multiple therapeutic areas.
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